
3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by the addition of a variety of amines . Another method includes the cyclization of hydrazine hydrate, aminocyanide, and formic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
化学反応の分析
Types of Reactions: 3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the triazole ring.
科学的研究の応用
3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
類似化合物との比較
1H-1,2,3-Triazole: A tautomeric form of the triazole ring, known for its proton conduction properties.
BTTES: A copper click-chemistry ligand used in water-soluble CuAAC reactions.
BTTAA: Another copper click-chemistry ligand with similar applications.
Uniqueness: 3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its triazole ring provides stability and reactivity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H10N4O2 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
3-amino-3-(1-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-10-3-5(8-9-10)4(7)2-6(11)12/h3-4H,2,7H2,1H3,(H,11,12) |
InChIキー |
DNOIYYXXHYVJPT-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



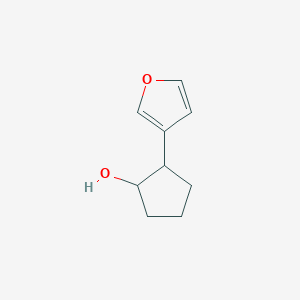
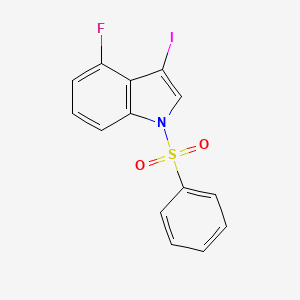
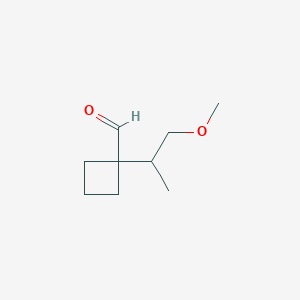
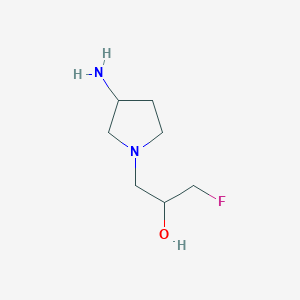



![3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13313113.png)
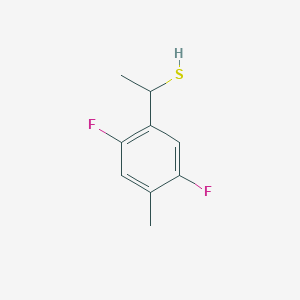
![1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13313135.png)
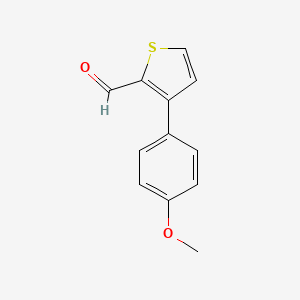

![2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13313151.png)
